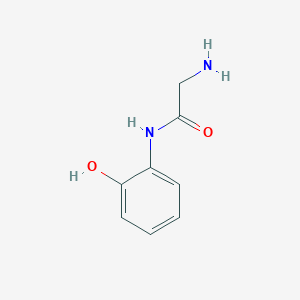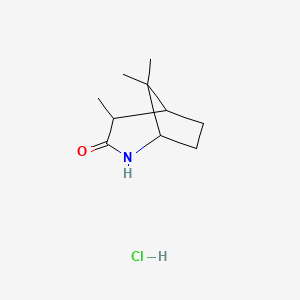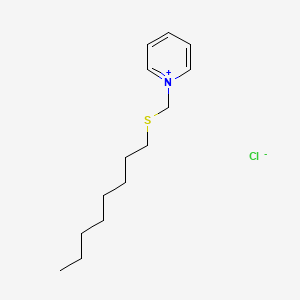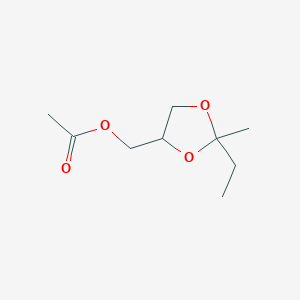
Cyclodeca-1,3,6,8-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclodeca-1,3,6,8-tetraene is a cyclic hydrocarbon with a unique structure characterized by alternating double bonds within a ten-membered ring. This compound is of significant interest in organic chemistry due to its conjugated system and potential aromaticity. it does not exhibit aromaticity due to ring strain and non-planar conformation .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclodeca-1,3,6,8-tetraene can be synthesized through various methods. One notable method involves the reaction of cyclodeca-1,2,5,8-tetraene with mercuric salts in solvents of varying nucleophilicity. This reaction leads to the formation of oxymercuration products, which can be further processed to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. Most production methods are confined to laboratory settings and involve precise control of reaction conditions to ensure the desired product.
Chemical Reactions Analysis
Types of Reactions
Cyclodeca-1,3,6,8-tetraene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form epoxides and other oxygenated derivatives.
Reduction: Reduction reactions can convert this compound into more saturated hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include mercuric salts for oxymercuration, peroxy acids for oxidation, and various reducing agents for reduction reactions .
Major Products
The major products formed from these reactions include tricyclo[4.4.0.02’,4]deca-5,8-diene, epoxides, and other substituted derivatives .
Scientific Research Applications
Cyclodeca-1,3,6,8-tetraene has several scientific research applications:
Chemistry: It is used as a model compound to study the properties of conjugated systems and ring strain.
Biology: Its derivatives are explored for potential biological activities.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceuticals.
Industry: It is used in the synthesis of complex organic molecules and materials.
Mechanism of Action
The mechanism of action of cyclodeca-1,3,6,8-tetraene involves its ability to undergo various chemical transformations due to its conjugated system. The molecular targets and pathways involved depend on the specific reactions it undergoes. For example, in oxymercuration reactions, the compound forms a mercurinium ion intermediate, which undergoes further transformations to yield the final product .
Comparison with Similar Compounds
Similar Compounds
Cyclooctatetraene: Another cyclic hydrocarbon with alternating double bonds, but with eight carbon atoms.
Cyclodecapentaene: A ten-membered ring with five double bonds, which also does not exhibit aromaticity due to ring strain
Uniqueness
Cyclodeca-1,3,6,8-tetraene is unique due to its specific arrangement of double bonds and the resulting chemical properties. Its non-aromatic nature despite having a conjugated system makes it an interesting subject for studying the effects of ring strain and conformation on chemical reactivity .
Properties
CAS No. |
71836-02-7 |
|---|---|
Molecular Formula |
C10H12 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
cyclodeca-1,3,6,8-tetraene |
InChI |
InChI=1S/C10H12/c1-2-4-6-8-10-9-7-5-3-1/h1-4,7-10H,5-6H2 |
InChI Key |
FSMQAFVXDFWYLW-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC=CCC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Bromo-5-methyl-3-[(trimethylsilyl)methyl]hexan-2-one](/img/structure/B14479405.png)


![Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis[5-[[4-chloro-6-[[3-[[1-(2,5-dichloro-4-sulfophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]-4-sulfophenyl]amino]-1,3,5-triazin-2-yl]amino]-, hexasodium salt](/img/structure/B14479419.png)







![5,7-Diphenyl-2,3,7,7a,8,9,10,11-octahydro[1,3]oxazolo[2,3-j]quinoline](/img/structure/B14479454.png)
